synthesis and properties of 2-Chloro-6-methoxynicotinaldehyde
synthesis and properties of 2-Chloro-6-methoxynicotinaldehyde
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-6-methoxynicotinaldehyde
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific biological interactions.[1][2] Among these, 2-Chloro-6-methoxynicotinaldehyde has emerged as a highly valuable and versatile intermediate.[3] Its trifunctional nature—possessing a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom—provides a rich platform for chemical diversification.[4]
The chlorine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, serving as a key handle for introducing molecular complexity.[4] Simultaneously, the aldehyde at the 3-position is a gateway for constructing larger heterocyclic systems through condensation, reductive amination, and other classical transformations.[3] This guide provides an in-depth examination of the synthesis, properties, and core reactivity of 2-Chloro-6-methoxynicotinaldehyde, offering field-proven insights for researchers and drug development professionals aiming to leverage this potent building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective use in synthesis. The key characteristics of 2-Chloro-6-methoxynicotinaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 95652-80-5 | [5][6] |
| Molecular Formula | C₇H₆ClNO₂ | [5] |
| Molecular Weight | 171.58 g/mol | [5][6] |
| Synonym | 2-Chloro-6-methoxypyridine-3-carbaldehyde | [5] |
| Purity | Typically ≥96-98% | [5][6] |
| Storage | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [5] |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.17 (s, 1H, -CHO), 8.07 (d, J=8.04Hz, 1H), 7.03 (d, J=8.04Hz, 1H), 3.79 (s, 3H, -OCH₃) | [7] |
| Mass Spectrum (ES+) | m/z 172 [M+H]⁺ | [7] |
Note: Spectroscopic data can vary slightly based on solvent and instrument calibration. The provided data is representative.
Core Synthesis Strategies
The efficient synthesis of 2-Chloro-6-methoxynicotinaldehyde is critical for its application. Two primary, reliable methods have been established in the field: Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation.
Method 1: Directed ortho-Metalation (DoM) of 2-Chloro-6-methoxypyridine
This is a highly regioselective and widely employed method that leverages the directing effect of the methoxy group to achieve formylation specifically at the C3 position. The methoxy group coordinates with the strong base (tert-butyllithium), facilitating proton abstraction from the adjacent ortho position.
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Starting Material: 2-Chloro-6-methoxypyridine is the logical precursor. The methoxy group is a powerful ortho-directing group for lithiation, while the chloro group deactivates the ring toward random electrophilic attack but is stable to the reaction conditions.[8]
-
Reagents:
-
tert-Butyllithium (tBuLi): A very strong, non-nucleophilic base is required to deprotonate the electron-deficient pyridine ring. n-Butyllithium can sometimes be used, but tBuLi is often more effective for less activated substrates.
-
N,N-Dimethylformamide (DMF): This serves as the formylating agent. The lithium-carbon bond of the metalated intermediate attacks the electrophilic carbonyl carbon of DMF.
-
-
Conditions:
-
Anhydrous Atmosphere (Argon/Nitrogen): Organolithium reagents like tBuLi are extremely reactive with water and oxygen. Strict anhydrous conditions are mandatory to prevent quenching of the reagent and ensure high yields.
-
Low Temperature (-78 °C): This temperature is critical for several reasons: 1) It prevents side reactions, such as the decomposition of the organolithium reagent. 2) It ensures the kinetic stability of the metalated pyridine intermediate, preventing potential rearrangement or decomposition. 3) It controls the reactivity of the subsequent addition to DMF, minimizing over-reaction.
-
-
Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.
-
Reagent Charging: Under a positive pressure of inert gas, dissolve 2-Chloro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add tert-Butyllithium (tBuLi, ~1.05 eq, typically as a solution in pentane or hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[7]
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF, ~1.1 eq) dropwise, again maintaining the temperature at -78 °C.
-
Reaction Progression: Continue stirring at -78 °C for an additional 2 hours.[7] The reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature and pour it into water. The aqueous phase can be neutralized or made slightly basic with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times.[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is typically purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate to yield the final product as a white solid.[7]
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[9] While less common for this specific isomer, it remains a viable and powerful alternative. The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Substrate Activation: The methoxy group on the 2-chloro-6-methoxypyridine ring acts as an electron-donating group, which sufficiently activates the ring for electrophilic substitution by the Vilsmeier reagent.[9]
-
Regioselectivity: Formylation is expected to occur at the C3 position. The methoxy group directs ortho and para. The ortho C5 position is sterically hindered by the C6-methoxy group, and the C3 position is electronically favored for electrophilic attack on a pyridine ring.
-
Vilsmeier Reagent: The combination of POCl₃ and DMF forms the electrophilic chloroiminium salt, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[10]
-
Critical Parameters: The success of this reaction is highly dependent on the quality of reagents (anhydrous), the stoichiometry of the Vilsmeier reagent, and careful temperature control to prevent side reactions.[9][10]
Caption: Key synthetic routes to 2-Chloro-6-methoxynicotinaldehyde.
Reactivity and Applications in Pharmaceutical Synthesis
The synthetic utility of 2-Chloro-6-methoxynicotinaldehyde stems from the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build complex molecular architectures, a cornerstone of modern drug discovery.[3]
Transformations at the C2-Chloro Position
The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups. This is one of the most powerful methods for creating biaryl structures prevalent in pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines, providing access to substituted aminopyridines.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as part of a final pharmacophore.
-
Cyanation: The introduction of a nitrile group (e.g., using Zn(CN)₂) provides a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form other heterocycles.
Reactions of the C3-Aldehyde Group
The aldehyde is a classic electrophile, participating in numerous transformations:
-
Reductive Amination: A two-step or one-pot reaction with an amine followed by a reducing agent (e.g., NaBH(OAc)₃) is a primary method for synthesizing substituted aminomethylpyridines.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for chain extension and the introduction of diverse substituents.
-
Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds are fundamental for building larger, more complex ring systems, including quinazolines and other privileged scaffolds.[3]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol, providing further avenues for functionalization.
Caption: Reactivity map of 2-Chloro-6-methoxynicotinaldehyde.
Conclusion
2-Chloro-6-methoxynicotinaldehyde is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists multiple, orthogonally reactive sites for molecular elaboration. Its reliable and well-understood synthetic routes, combined with its versatile reactivity profile, make it an indispensable tool in the synthesis of complex heterocyclic compounds for pharmaceutical research. A comprehensive grasp of its synthesis, properties, and reaction pathways empowers researchers to accelerate the discovery of novel therapeutic agents.
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